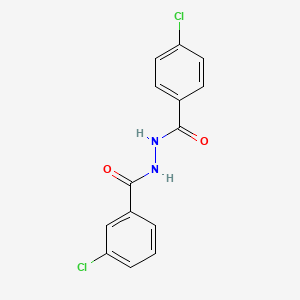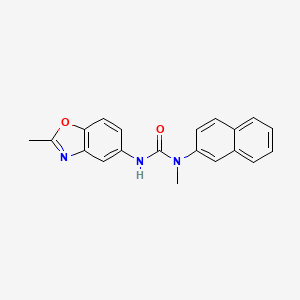
2-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-2H-chromene-3-carboxamide, also known as PTC-209, is a small molecule inhibitor of BMI-1, a protein that plays a crucial role in the self-renewal of stem cells. PTC-209 has been shown to have potential applications in cancer treatment and stem cell research.
Wirkmechanismus
2-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-2H-chromene-3-carboxamide works by inhibiting the activity of BMI-1, a protein that plays a crucial role in the self-renewal of stem cells. BMI-1 is overexpressed in cancer stem cells and is responsible for their self-renewal and resistance to chemotherapy. By inhibiting BMI-1, 2-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-2H-chromene-3-carboxamide can prevent the self-renewal of cancer stem cells and sensitize them to chemotherapy.
Biochemical and Physiological Effects:
2-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the self-renewal of cancer stem cells, induce the differentiation of embryonic stem cells, and promote the apoptosis of cancer cells. 2-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has also been shown to have anti-inflammatory and anti-oxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is its specificity for BMI-1. It does not affect the activity of other proteins, making it a valuable tool for studying the role of BMI-1 in stem cell self-renewal and cancer progression. However, 2-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has some limitations in lab experiments. It is a small molecule inhibitor and may not be effective in inhibiting the activity of BMI-1 in vivo. It may also have off-target effects that could affect the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 2-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-2H-chromene-3-carboxamide. One direction is to investigate its potential applications in other types of cancer and in combination with other chemotherapy drugs. Another direction is to develop more potent and specific inhibitors of BMI-1 that could be used in clinical settings. Additionally, further studies are needed to understand the mechanisms of action of 2-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-2H-chromene-3-carboxamide and its potential side effects.
Synthesemethoden
2-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-2H-chromene-3-carboxamide can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis method involves the use of 2-oxo-2H-chromene-3-carboxylic acid, 4-phenylthiazol-2-amine, and other reagents to produce the final product. The synthesis method is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
2-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has been extensively studied for its potential applications in cancer treatment and stem cell research. In cancer treatment, 2-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has been shown to inhibit the self-renewal of cancer stem cells, which are responsible for tumor growth and resistance to chemotherapy. In stem cell research, 2-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has been used to inhibit the self-renewal of embryonic stem cells and induce their differentiation into specific cell types.
Eigenschaften
IUPAC Name |
2-oxo-N-(4-phenyl-1,3-thiazol-2-yl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O3S/c22-17(14-10-13-8-4-5-9-16(13)24-18(14)23)21-19-20-15(11-25-19)12-6-2-1-3-7-12/h1-11H,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHASMEUHLBAJEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-benzyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5772816.png)

![N-[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-2-methylpropanamide](/img/structure/B5772824.png)
![3-[(diphenylboryl)amino]-4,4,4-trifluoro-2-[N-(2-furylmethyl)ethanimidoyl]-1-phenyl-2-buten-1-one](/img/structure/B5772829.png)
![N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide](/img/structure/B5772837.png)

![2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide](/img/structure/B5772856.png)
![N-[4-(dimethylamino)-1-naphthyl]-2-methylbenzamide](/img/structure/B5772857.png)
![7-methyl-9,10,11,12-tetrahydro-5H-benzo[c][1]benzofuro[3,2-g]chromen-5-one](/img/structure/B5772865.png)



![4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5772908.png)
